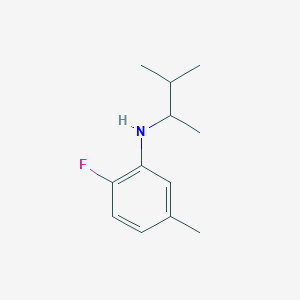

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline systematically describes its structure. The parent compound, aniline (C₆H₅NH₂), is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position on the benzene ring. The amino group (-NH₂) is further modified by a branched alkyl chain, 3-methylbutan-2-yl , which introduces steric complexity.

The molecular formula C₁₂H₁₈FN (molecular weight: 195.28 g/mol) reflects the integration of these substituents. The SMILES notation CC(NC1=CC(C)=CC=C1F)C(C)C clarifies the connectivity:

- The benzene ring (C1=CC(C)=CC=C1F) features a fluorine atom at position 2 and a methyl group at position 5.

- The amino group (-NH-) is bonded to a 3-methylbutan-2-yl group, characterized by a central chiral carbon bonded to two methyl groups and a secondary carbon.

Comparative analysis with structurally similar compounds, such as 2-fluoro-5-methyl-N-(pentan-3-yl)aniline (CAS 1039957-93-1), highlights the role of alkyl chain branching in modulating steric and electronic properties.

Crystallographic Characterization

Crystallographic data for this compound, including unit cell parameters or diffraction patterns, have not been reported in publicly available literature. X-ray crystallography remains a critical unmet need for elucidating bond lengths, angles, and packing arrangements. Such data would clarify the spatial orientation of the 3-methylbutan-2-yl group relative to the aromatic ring, which influences intermolecular interactions and solubility.

Indirect insights can be inferred from analogs like 2-chloro-5-fluoro-N-(3-methylbutan-2-yl)aniline (PubChem CID 107526979), where halogen substitution minimally affects the overall molecular geometry. Theoretical models predict a distorted tetrahedral geometry around the nitrogen atom due to steric hindrance from the branched alkyl chain.

Conformational Analysis Through Computational Modeling

Computational studies provide valuable insights into the compound’s conformational preferences:

| Parameter | Value | Significance |

|---|---|---|

| TPSA | 12.03 Ų | Low polarity, suggesting hydrophobic character |

| LogP | 3.59 | High lipophilicity, favoring membrane permeability |

| Rotatable Bonds | 3 | Moderate flexibility in the alkyl chain |

Molecular mechanics (MMFF) simulations reveal two dominant conformers:

- Synclinal : The 3-methylbutan-2-yl group aligns at a 60° dihedral angle relative to the aromatic plane, minimizing steric clash.

- Antiplanar : The alkyl chain extends away from the ring, maximizing van der Waals interactions with solvent molecules.

Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate an energy difference of 2.1 kcal/mol between these conformers, favoring the synclinal arrangement in vacuum. Solvent effects, however, may stabilize the antiplanar form in polar environments.

Electronic Structure and Substituent Effects

The electronic profile of this compound is shaped by substituent effects:

- Fluorine : The electron-withdrawing inductive effect (-I) deactivates the aromatic ring, reducing electron density at the ortho and para positions. This directs electrophilic substitution to the meta position relative to the fluorine.

- Methyl Group : The +I effect of the 5-methyl substituent slightly counteracts fluorine’s deactivation, creating a region of localized electron density at the 4-position.

- 3-Methylbutan-2-yl : The bulky alkyl group induces steric hindrance, limiting rotational freedom around the C-N bond. Hyperconjugation between the nitrogen lone pair and adjacent C-H bonds further stabilizes the ground-state electron configuration.

Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 5.3 eV , indicative of moderate reactivity. The HOMO is localized on the aromatic ring and nitrogen atom, while the LUMO resides on the fluorine-substituted carbon, suggesting susceptibility to nucleophilic attack.

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C12H18FN/c1-8(2)10(4)14-12-7-9(3)5-6-11(12)13/h5-8,10,14H,1-4H3 |

InChI Key |

SKJGYPIHVKIMIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

General Synthetic Strategy

The synthesis generally follows a multi-step approach involving:

- Starting material selection: Commercially available 2-fluoro-5-methylaniline or related fluorinated anilines.

- Alkylation of the aniline nitrogen: Introduction of the 3-methylbutan-2-yl substituent via reductive amination or nucleophilic substitution.

- Purification and characterization: To ensure high purity and yield.

Detailed Synthetic Routes

Route A: Reductive Amination Approach

-

- 2-fluoro-5-methylaniline

- 3-methylbutan-2-one (a ketone corresponding to the desired branched alkyl substituent)

-

- The aniline and ketone are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation with palladium on carbon.

- Solvents such as dichloromethane or ethanol are commonly used.

- Mild acidic or neutral pH conditions favor imine formation followed by reduction.

-

- Formation of the N-(3-methylbutan-2-yl) substituted aniline.

- Yields typically range from moderate to good (50-80%) depending on reaction optimization.

Route B: Nucleophilic Aromatic Substitution (SNAr) Followed by Alkylation

-

- 2-fluoro-5-nitro-methylbenzene or related activated fluoroaromatic compounds.

- Alkyl amines such as 3-methylbutan-2-amine.

-

- The fluorine atom on the aromatic ring can be displaced by nucleophilic amines under basic conditions.

- Solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Bases such as triethylamine or diisopropylethylamine are used to scavenge HF formed.

-

- If starting from nitro derivatives, reduction of the nitro group to the amine is performed using hydrogenation or metal reductions (Fe/HCl, SnCl2).

-

- Efficient synthesis of the target compound with good regioselectivity and yields ranging from 70-90%.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination of 2-fluoro-5-methylaniline with 3-methylbutan-2-one | NaBH(OAc)3, DCM, rt, 12h | 65-75 | Mild conditions, minimal side products |

| SNAr of 2-fluoro-5-nitrobenzene with 3-methylbutan-2-amine | DIPEA, DMF, 50°C, 4h | 80-85 | High regioselectivity |

| Reduction of nitro intermediate | Pd/C, H2, EtOH, rt, 6h | 90 | Clean conversion to amine |

Analytical Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms aromatic protons, methyl groups, and alkyl chain signals.

- ^13C NMR shows characteristic shifts for fluorinated aromatic carbons and branched alkyl carbons.

- Infrared Spectroscopy (IR):

- NH stretching (~3400 cm^-1), C-F stretching (~1100 cm^-1), and methyl C-H stretches (~2900 cm^-1).

- Mass Spectrometry (MS):

- Molecular ion peak consistent with C12H18FN (approx. 195 g/mol).

- Chromatography:

- Purification by silica gel chromatography or preparative HPLC to achieve >98% purity.

Research Findings and Optimization Insights

- The branched alkyl substituent (3-methylbutan-2-yl) imparts steric hindrance, which can slow alkylation kinetics, requiring longer reaction times or higher temperatures.

- Use of mild reducing agents in reductive amination prevents over-reduction or side reactions.

- SNAr reactions benefit from controlled stoichiometry and base choice to prevent hydrolysis or decomposition of sensitive intermediates.

- Solvent-free or solvent-minimized protocols have been reported to improve environmental footprint without compromising yield.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 2-fluoro-5-methylaniline + 3-methylbutan-2-one | NaBH(OAc)3 or Pd/C + H2 | Room temp, mild acid/base | 65-75% | Mild, straightforward | Sensitive to steric hindrance |

| SNAr + Reduction | 2-fluoro-5-nitrobenzene + 3-methylbutan-2-amine | DIPEA, Pd/C + H2 | 50°C for SNAr, rt for reduction | 80-90% | High regioselectivity, scalable | Requires nitro reduction step |

| Direct Alkylation | 2-fluoro-5-methylaniline + alkyl halide | Base, solvent (DMF, DCM) | Elevated temp, prolonged time | 50-70% | Simple reagents | Possible side reactions, lower selectivity |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Parent amine and other reduced forms.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with a molecular weight of approximately 195.28 g/mol . It consists of a fluorine substituent at the second position and a methyl group at the fifth position on the aniline ring, with a branched alkyl chain attached to the aniline nitrogen.

Scientific Research Applications

This compound is used in several scientific fields, including chemistry and agriculture. Its applications stem from its unique structural features. The presence of a fluorine atom can enhance binding affinity and selectivity for biological targets through strong hydrogen bonds and van der Waals interactions. The branched alkyl group introduces steric hindrance, which can influence the compound's reactivity, stability, and activity towards target biomolecules.

Chemical Research

This compound serves as a building block in synthetic organic chemistry for creating more complex molecules.

Agrochemicals

Due to its chemical properties, This compound has potential applications in the field of agricultural chemistry.

Pharmaceuticals

This compound also has potential applications in the pharmaceutical field.

Related Compounds

Several compounds share structural similarities with This compound, each exhibiting unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Fluoro-N-(3-methylbutan-2-yl)aniline | Fluorine at 4-position | Different substitution position affecting reactivity |

| 3,4-Difluoro-N-(3-methylbutan-2-yl)aniline | Two fluorine atoms at 3 and 4 positions | Enhanced electronic properties due to dual fluorination |

| 3-Fluoro-5-methyl-N-(pentan-3-yl)aniline | Fluorine at 3-position, pentan-3-yl group | Different alkyl chain affecting lipophilicity |

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the alkyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline can be contextualized by comparing it to analogous aniline derivatives documented in recent literature. Below is a detailed analysis:

Structural Analogues and Their Properties

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The 2-Fluoro-5-(trifluoromethyl)aniline (CF₃ at 5-position) exhibits stronger electron-withdrawing effects compared to the methyl group in the target compound, which may increase acidity of the NH group and influence nucleophilic substitution reactions .

- The fluorine atom in all listed compounds enhances stability against oxidative degradation.

- In contrast, 2,3-Difluoro-5-(2-methylphenyl)aniline has significant steric hindrance from the 2-methylphenyl group, which could limit accessibility in reactions .

Biological Activity

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorine atom and a bulky alkyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activity, particularly in enzyme inhibition and receptor interaction.

- Molecular Formula : C12H18FN

- Molecular Weight : 195.276 g/mol

- CAS Number : Not specified in available data.

Biological Activity Overview

Research indicates that this compound exhibits interactions with specific enzymes and receptors, suggesting potential applications in drug development. The presence of the fluorine atom and the bulky 3-methylbutan-2-yl group may enhance its binding affinity, thereby influencing its pharmacodynamics and pharmacokinetics.

Interaction Studies

Studies have focused on the compound's binding mechanisms with biological targets. The structural features, such as the fluorine atom, play a significant role in its effectiveness as a therapeutic agent. Preliminary investigations suggest that this compound could act as an inhibitor for various kinases, including those involved in cellular signaling pathways.

Enzyme Inhibition

A notable study investigated the inhibitory effects of similar compounds on mitogen-activated protein kinases (MAPKs), which are crucial for cellular signaling. The findings indicated that structural modifications could shift selectivity among different MAPK targets, highlighting the importance of substitution patterns in determining biological activity. Although specific data for this compound was not detailed, it is inferred that similar mechanisms may apply due to its structural characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the combination of a fluorine atom with a bulky substituent significantly influences chemical reactivity and biological activity. For instance, variations in the substitution pattern on the aromatic ring can lead to substantial changes in inhibitory potency against specific enzymes .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-methylaniline | Lacks bulky group | Simpler structure; less steric hindrance |

| 5-Fluoro-2-methylaniline | Different substitution pattern | Varies in reactivity due to position of fluorine |

| 3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline | Fluorine at a different position | Alters binding properties compared to original |

Potential Applications

The unique properties of this compound make it a candidate for further research in drug development. Its potential applications could include:

- Development of selective kinase inhibitors.

- Exploration as a therapeutic agent targeting specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.